Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C19H28ClNO5 and a molecular weight of 385.8823 . This compound is used in various scientific research applications due to its unique properties, including solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride involves multiple steps. The starting materials typically include ethyl piperidine-3-carboxylate and 2-acetylphenol. The reaction proceeds through a series of steps including esterification, hydrolysis, and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and phenoxy compounds, such as:
- Ethyl 1-(3-aminopropyl)piperidine-3-carboxylate
- Indole derivatives
- Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid
Uniqueness
Ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
ethyl 1-[3-(2-acetylphenoxy)-2-hydroxypropyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5.ClH/c1-3-24-19(23)15-7-6-10-20(11-15)12-16(22)13-25-18-9-5-4-8-17(18)14(2)21;/h4-5,8-9,15-16,22H,3,6-7,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLQGWWBMKHQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(COC2=CC=CC=C2C(=O)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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